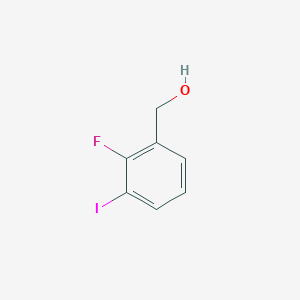

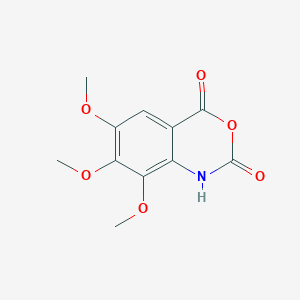

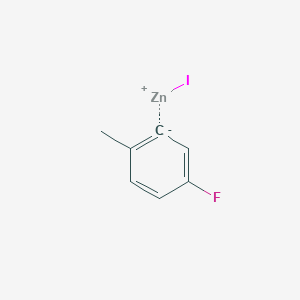

![molecular formula C12H10ClF4NO3 B3041593 Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate CAS No. 329182-44-7](/img/structure/B3041593.png)

Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate

説明

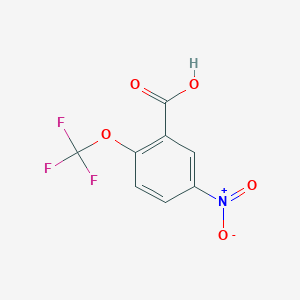

The compound of interest, Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate, is a fluorinated organic molecule that appears to be related to various research efforts in the synthesis and characterization of fluorinated compounds. These compounds are of significant interest due to their unique properties and potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of related trifluoromethyl heterocycles has been demonstrated using Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This compound can be transformed into a diverse set of heterocycles such as oxazoles, thiazoles, imidazoles, triazines, and pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. These reactions can be direct or may require an additional step .

Molecular Structure Analysis

The molecular structure of a related compound, (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate, has been characterized by X-ray diffraction. The dihedral angle between the chlorobenzene and fluorobenzene rings was found to be 66.18°. The crystal structure is stabilized by intramolecular N—H⋯O hydrogen bonding, as well as intermolecular C—H⋯O and C—H⋯N hydrogen bonding interactions .

Chemical Reactions Analysis

The reactivity of fluorinated ethylchloroformate derivatives has been studied, particularly in the context of amino acid derivatization. A solution of ethyl chloroformate and trifluoroethanol (or ethanol) with pyridine reacts with amino and carboxylic groups of amino acids to form n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters. These derivatives are suitable for gas chromatography/mass spectrometry analysis due to their strong molecular ion peaks in both positive and negative chemical ionization modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds have been explored through various analytical techniques. For instance, the supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was studied, revealing a three-dimensional network formed by hydrogen bonds and π–π stacking interactions. These noncovalent interactions are crucial for the stability of the molecular conformation and self-assembly process, as indicated by Hirshfeld surface analysis and quantified by fingerprint plots and DFT calculations .

In the context of agricultural chemistry, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, has been reported. The synthesis involved nucleophilic substitution reactions facilitated by cesium fluoride and 18-crown-6, highlighting the potential of fluorinated compounds as herbicides .

特性

IUPAC Name |

ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF4NO3/c1-2-21-10(20)11(13,12(15,16)17)18-9(19)7-5-3-4-6-8(7)14/h3-6H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXFSKJTUZOSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

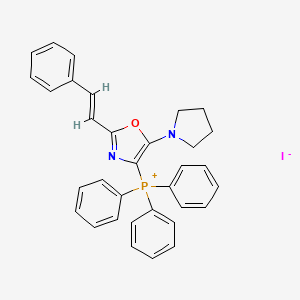

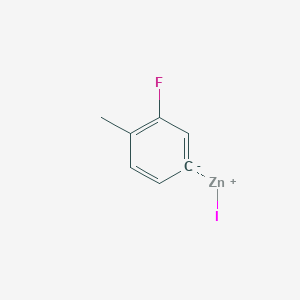

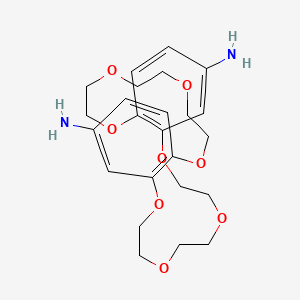

![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3041510.png)